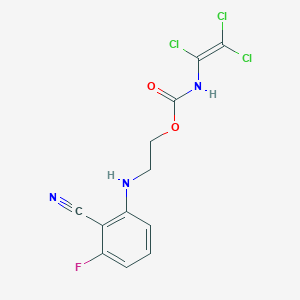
2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate
Vue d'ensemble
Description
2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate is a fluorinated compound with a molecular weight of 352.58 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate involves multiple steps, typically starting with the preparation of the aniline derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like triethylamine or sodium hydride. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate stands out due to its unique combination of a cyano group, a fluoroanilino moiety, and a trichlorovinyl carbamate structure. Similar compounds include:
- 2-(2-cyano-3-chloroanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate
- 2-(2-cyano-3-bromoanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate
- 2-(2-cyano-3-methylanilino)ethyl N-(1,2,2-trichlorovinyl)carbamate These compounds share structural similarities but differ in their reactivity and selectivity due to the presence of different substituents .
Propriétés
IUPAC Name |
2-(2-cyano-3-fluoroanilino)ethyl N-(1,2,2-trichloroethenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3FN3O2/c13-10(14)11(15)19-12(20)21-5-4-18-9-3-1-2-8(16)7(9)6-17/h1-3,18H,4-5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDYSYVMNLBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NCCOC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















